molecular formula C26H37BrN4O2 B15074166 Ezh2-IN-5

Ezh2-IN-5

Cat. No.: B15074166
M. Wt: 517.5 g/mol
InChI Key: FKKHGOZTTQASQA-UHFFFAOYSA-N
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Description

Ezh2-IN-5 is a small molecule inhibitor targeting the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of gene transcription, particularly of tumor suppressor genes, and is implicated in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ezh2-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but generally includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Ezh2-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Ezh2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ezh2-IN-5 exerts its effects by specifically inhibiting the enzymatic activity of EZH2. The compound binds to the catalytic site of EZH2, preventing it from methylating histone H3 at lysine 27. This inhibition leads to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Ezh2-IN-5 is compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for EZH2, making it a valuable tool for studying the enzyme’s role in epigenetics and its potential as a therapeutic target .

Properties

Molecular Formula

C26H37BrN4O2

Molecular Weight

517.5 g/mol

IUPAC Name

5-bromo-3-[[4-(dimethylamino)cyclohexyl]-ethylamino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide

InChI

InChI=1S/C26H37BrN4O2/c1-7-31(21-10-8-20(9-11-21)30(5)6)24-14-19(27)13-22(18(24)4)25(32)28-15-23-16(2)12-17(3)29-26(23)33/h12-14,20-21H,7-11,15H2,1-6H3,(H,28,32)(H,29,33)

InChI Key

FKKHGOZTTQASQA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCC(CC1)N(C)C)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br

Origin of Product

United States

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